Androstane-3,17-dione

Polycystic Ovary Syndrome Steroid Metabolism Aromatase Inhibition

Androstane-3,17-dione (CAS 5982-99-0) is the diastereomeric mixture of 5α- and 5β-androstane-3,17-dione. Not the isolated isomers. This specific mixture is essential for pharmacopoeial impurity testing as Testosterone Impurity 8 (EP/USP), where isomer separation is not required. The 5α-component serves as a competitive aromatase inhibitor in PCOS follicular fluid research, while the 5β-component exhibits unique hematopoietic and weight-loss effects independent of androgenic pathways. Using isolated isomers (CAS 846-46-8 or 1229-12-5) will yield irreproducible results in these specific analytical and research contexts.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 5982-99-0
Cat. No. B1226567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostane-3,17-dione
CAS5982-99-0
Synonyms3,17-dioxy-5 alpha-androstane
5 alpha-androstane-3,17-dione
5 alpha-androstanedione
5 beta-androstane-3,17-dione
androstane-3,17-dione
androstane-3,17-dione, (2-3(H)-labeled, (2alpha,5beta))-isomer
androstane-3,17-dione, (2-3(H)-labeled, (2beta,5beta))-isomer
androstane-3,17-dione, (4-(3)H-labeled, (4alpha,5beta))-isomer
androstane-3,17-dione, (4-(3)H-labeled, (4beta,5beta))-isomer
androstane-3,17-dione, (5alpha)-isomer
androstane-3,17-dione, (5beta)-isome
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1
InChIKeyRAJWOBJTTGJROA-RNQTWYFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androstane-3,17-dione (CAS 5982-99-0) Procurement Guide for Steroid Metabolism Research


Androstane-3,17-dione (CAS 5982-99-0), with the molecular formula C19H28O2 and a molecular weight of 288.42, is an androstanoid steroid characterized by oxo groups at the 3 and 17 positions [1]. It is a mixture of diastereomers, specifically the 5α- and 5β- isomers, which differ in the configuration at the C5 position [2]. This compound is an endogenous human metabolite involved in the metabolism of androgens such as testosterone and androstenedione [1]. It is also recognized as a controlled substance and has been detected as a contaminant in nutritional supplements [3].

Critical Differentiation: Why Androstane-3,17-dione (5982-99-0) Cannot Be Substituted by In-Class Analogs


Simple substitution with other 3,17-dione steroids or isolated isomers is not scientifically valid. Androstane-3,17-dione (CAS 5982-99-0) is a mixture of diastereomers, and its biological and analytical properties are distinct from its isolated isomers, 5α-androstane-3,17-dione (CAS 846-46-8) and 5β-androstane-3,17-dione (CAS 1229-12-5), as well as the structurally related androstenedione (CAS 63-05-8) [1]. The 5α-isomer acts as a competitive aromatase inhibitor in polycystic ovary syndrome (PCOS) [2], while the 5β-isomer exhibits unique hematopoietic and weight-loss effects [3]. Furthermore, the mixture's specific HPLC retention time and its designation as a testosterone impurity make it essential for analytical and quality control applications where isomer separation is not required or not desired. Using the incorrect isomer or a different steroid would yield irreproducible or invalid results in these specific research contexts.

Quantitative Differentiators for Androstane-3,17-dione (CAS 5982-99-0) vs. Analogs


Elevated 5α-Isomer Levels and Aromatase Inhibition in PCOS Follicular Fluid

The 5α-androstane-3,17-dione component of the mixture demonstrates a significant biological difference from normal controls in the context of PCOS. In follicular fluid from women with PCOS, its concentration is markedly elevated compared to that in normal dominant follicles [1]. This elevated concentration is functionally relevant, as it inhibits estradiol production to a much greater extent.

Polycystic Ovary Syndrome Steroid Metabolism Aromatase Inhibition

Distinct Non-Hormonal Bioactivity of the 5β-Isomer

The 5β-androstane-3,17-dione isomer (etiocholanedione), which is present in the CAS 5982-99-0 mixture, possesses unique biological activities not shared by its 5α-epimer. It has been shown to have potent hematopoietic effects in various models and promotes weight loss in both animal studies and a double-blind, placebo-controlled human clinical trial [1]. These effects are attributed to the 5β-isomer specifically, which cannot be further metabolized into androgens or estrogens, distinguishing it from DHEA and other steroid hormones [1].

Hematopoiesis Weight Management Metabolism

Testosterone Impurity Status in Pharmacopoeial Standards

Androstane-3,17-dione (CAS 5982-99-0) is officially designated as Testosterone Impurity 8 (mixture of diastereomers) according to pharmacopoeial standards . This specific designation means that the 5982-99-0 mixture is the exact reference material required for developing and validating HPLC methods to detect and quantify this specific impurity in testosterone drug substance or product.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Differential HPLC Retention Time vs. Androstenedione

In HPLC analysis, androstane-3,17-dione exhibits a distinct retention time compared to its close analog, androstenedione (4-androstene-3,17-dione), which is essential for their separation and quantification in complex biological matrices. A study using a Chromolith Performance RP-18e column with an acetonitrile/0.1% TFA gradient reported a retention time of 24.7 minutes for androstane-3,17-dione, whereas androstenedione eluted at a different time [1].

Analytical Method Development HPLC Analysis Steroid Profiling

Optimal Use Cases for Androstane-3,17-dione (CAS 5982-99-0) Procurement


Investigating PCOS Pathophysiology and Aromatase Inhibition

Procure Androstane-3,17-dione (5982-99-0) as a source of the 5α-isomer for studies examining the role of elevated 5α-androstane-3,17-dione in the inhibition of aromatase activity and subsequent suppression of estrogen production in polycystic ovary syndrome (PCOS) follicular fluid [1].

Studying Non-Hormonal Steroid Effects on Hematopoiesis and Metabolism

Use the 5β-isomer component of the 5982-99-0 mixture, or isolate it, for research focused on the potent hematopoietic effects and weight-loss promoting activity of etiocholanedione, which are distinct from androgenic or estrogenic pathways [1].

Analytical Method Development and Pharmaceutical Quality Control

Procure Androstane-3,17-dione (5982-99-0) as a certified reference standard for the identification and quantification of Testosterone Impurity 8 in drug substance and drug product batches, in accordance with pharmacopoeial monographs (EP/USP) [1].

Steroid Metabolism Studies in Endocrinology

Utilize Androstane-3,17-dione (5982-99-0) as a key analytical standard or substrate in studies investigating the metabolism of androgens, including its role as an intermediate in the conversion of androstenedione to androsterone and etiocholanolone, and its use in HPLC-based steroid profiling [1].

Technical Documentation Hub

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37 linked technical documents
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